1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-15(22)20-8-10-21(11-9-20)27(23,24)13-5-12-25-17-7-4-6-16-14-19(2,3)26-18(16)17/h4,6-7H,5,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUCRJACOJLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone generally involves several key steps:
Formation of the Benzofuran Moiety: : The benzofuran ring can be synthesized via cyclization of appropriate precursors, such as ortho-hydroxyarylaldehydes with acetic anhydride.
Attachment of the Ether Linkage: : The benzofuran derivative is then reacted with a propylating agent to introduce the 3-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy group.
Sulfonylation: : The propyl ether derivative is sulfonylated using chlorosulfonic acid or other sulfonylation reagents.
Piperazine Addition: : Finally, the sulfonylated intermediate is reacted with piperazine and acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods typically optimize the synthetic route for scalability and cost-effectiveness. This may involve:
Batch or Continuous Flow Processes: : Depending on the required scale, batch or continuous flow synthesis can be employed.
Catalysis: : The use of catalysts to improve yield and selectivity.
Purification Steps: : Techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction reactions may reduce the ketone group to an alcohol, often using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Hydrolysis: : The acetyl group is susceptible to hydrolysis under acidic or basic conditions, leading to deacetylation.
Scientific Research Applications
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone has broad applications in various fields:
Chemistry: : Used as a synthetic intermediate for more complex organic molecules.
Biology: : Potential use in studying cellular pathways and receptor binding due to its structural features.
Medicine: : Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The exact mechanism of action depends on the biological or chemical context:
Biological Pathways: : In biological systems, it may interact with specific receptors or enzymes, modulating their activity.
Molecular Targets: : Targets could include proteins, DNA, or cell membranes.
Pathways: : Influences signaling pathways, potentially leading to anti-inflammatory or cytotoxic effects.
Comparison with Similar Compounds
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone can be compared to similar compounds such as:
Other Piperazine Derivatives: : Differing in the substituents attached to the piperazine ring, which can affect their pharmacological properties.
Benzofuran Analogues: : Variations in the benzofuran structure that impact chemical reactivity and biological activity.
Sulfonamide Compounds: : Sharing the sulfonyl group but differing in other structural elements, influencing their use and effects.
This detailed exploration of 1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone highlights its complexity and potential across various scientific domains.
Q & A
Basic Research Question
- NMR : H and C NMR to confirm piperazine sulfonylation (δ 3.2–3.8 ppm for –SO-N–CH) and dihydrobenzofuran aromatic protons (δ 6.5–7.2 ppm) .
- X-ray Crystallography : Resolve steric effects from the 2,2-dimethyl group on the dihydrobenzofuran ring; analyze torsion angles between the sulfonyl and ethanone groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 435.2) and fragmentation patterns .
How does structural modification of the dihydrobenzofuran moiety impact bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Replace the 2,2-dimethyl group with halogens or methoxy substituents to study electronic effects on receptor binding .
- In Silico Docking : Use software like AutoDock to predict interactions with targets (e.g., GPCRs or kinases). The dihydrobenzofuran oxygen may form hydrogen bonds with catalytic residues .
- Contradictions : Some analogs show enhanced solubility but reduced potency due to steric hindrance .
What strategies mitigate poor solubility in aqueous buffers during in vitro assays?
Advanced Research Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
- Salt Formation : Synthesize hydrochloride or mesylate salts via acid-base reactions to improve polar interactions .
- Surfactant-Assisted Delivery : Poloxamer 407 or Tween-80 for cell-based studies .
How can HPLC methods be optimized to quantify this compound in biological matrices?
Advanced Research Question
- Column Selection : C18 columns with 3 µm particle size for high resolution.
- Mobile Phase : Acetonitrile/ammonium acetate buffer (pH 4.6) at 65:35 ratio to balance retention and peak symmetry .
- Detection : UV at 254 nm (for sulfonyl groups) or LC-MS/MS for nanogram-level sensitivity in plasma .
How should conflicting data on metabolic stability be resolved?
Advanced Research Question
- Species-Specific Metabolism : Compare liver microsome assays (human vs. rodent) to identify cytochrome P450 isoforms responsible for degradation (e.g., CYP3A4) .
- Isotope Tracing : Use C-labeled compound to track metabolites via radio-HPLC .
- Contradictions : Discrepancies may arise from assay conditions (e.g., NADPH concentration) or protein binding .
What computational models predict environmental persistence and ecotoxicity?
Advanced Research Question
- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation factors (logP ~2.8) .
- Hydrolysis Studies : Test stability at pH 7.4 and 9.0 to assess sulfonamide bond susceptibility .
- Aquatic Toxicity : Use Daphnia magna assays to determine EC values .
How does the compound interact with serum proteins, and how does this affect pharmacokinetics?
Advanced Research Question
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure albumin/α-1-acid glycoprotein binding (>90% common for sulfonamides) .
- Impact on Half-Life : High binding may reduce free fraction, requiring dose adjustments in vivo .
What safety precautions are critical during handling and disposal?
Basic Research Question
- PPE : Gloves, lab coat, and goggles due to potential irritancy (refer to SDS for LD data) .
- Waste Management : Incinerate at >800°C with alkaline scrubbers to neutralize sulfonamide byproducts .
How can in vitro bioactivity data be translated to in vivo efficacy models?
Advanced Research Question
- Pharmacokinetic Bridging : Calculate dose scaling using allometric principles (e.g., body surface area) .
- Disease Models : Test in transgenic mice or xenografts for target validation. Monitor off-target effects via histopathology .
- Contradictions : Poor correlation may arise from blood-brain barrier penetration issues or metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
